molecular formula C7H12O B075084 3,4-Dimethyl-1-pentyn-3-ol CAS No. 1482-15-1

3,4-Dimethyl-1-pentyn-3-ol

Cat. No. B075084
CAS RN: 1482-15-1
M. Wt: 112.17 g/mol
InChI Key: DZNLEQBXXLGELU-UHFFFAOYSA-N
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Description

3,4-Dimethyl-1-pentyn-3-ol is a chemical compound with the molecular formula C7H12O . It is also known by other names such as 3,4-Dimethyl-1-penten-3-ol . The molecular weight of this compound is 112.1696 .


Molecular Structure Analysis

The molecular structure of 3,4-Dimethyl-1-pentyn-3-ol consists of 7 carbon atoms, 12 hydrogen atoms, and 1 oxygen atom . The IUPAC Standard InChI of the compound is InChI=1S/C7H12O/c1-5-7(4,8)6(2)3/h1,6,8H,2-4H3 .


Physical And Chemical Properties Analysis

3,4-Dimethyl-1-pentyn-3-ol is a clear liquid that is colorless to light orange to yellow . It has a density of 0.87 g/cm3 . The compound has a melting point of approximately -20.62°C and a boiling point of 133°C . It is fully miscible in water , and its vapor pressure is 3.19mmHg at 25°C . The refractive index of the compound is between 1.4360-1.4380 .

Safety and Hazards

3,4-Dimethyl-1-pentyn-3-ol is classified as a harmful substance . It is flammable and harmful if swallowed . It is recommended to keep the compound away from sources of ignition . In case of skin contact, it is advised to immediately remove all contaminated clothing and rinse the skin with water . In case of fire, CO2, dry chemical, or foam should be used for extinction .

Mechanism of Action

Target of Action

3,4-Dimethyl-1-pentyn-3-ol is a complex organic compound often used in proteomics research . .

Biochemical Pathways

As a compound used in proteomics research

Pharmacokinetics

It is known to be fully miscible in water , which could influence its absorption and distribution in the body

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3,4-Dimethyl-1-pentyn-3-ol. For example, it is known to be fully miscible in water , suggesting that its action could be influenced by the hydration status of the environment. It is also known to be stable at room temperature , suggesting that temperature could influence its stability

properties

IUPAC Name

3,4-dimethylpent-1-yn-3-ol
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InChI

InChI=1S/C7H12O/c1-5-7(4,8)6(2)3/h1,6,8H,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZNLEQBXXLGELU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C#C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O
Source PubChem
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DSSTOX Substance ID

DTXSID9022154
Record name 3,4-Dimethyl-1-pentyn-3-ol
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Molecular Weight

112.17 g/mol
Source PubChem
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Physical Description

Liquid; [Alfa Aesar MSDS]
Record name 1-Pentyn-3-ol, 3,4-dimethyl-
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Product Name

3,4-Dimethyl-1-pentyn-3-ol

CAS RN

1482-15-1
Record name 3,4-Dimethyl-1-pentyn-3-ol
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Record name 3,4-Dimethyl-1-pentyn-3-ol
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Record name 3,4-Dimethyl-1-pentyn-3-ol
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Record name 3,4-DIMETHYL-1-PENTYN-3-OL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What happens when 3,4-Dimethyl-1-pentyn-3-ol is treated with formic acid?

A1: The research paper ["The Formic Acid Rearrangement of 3,4-Dimethyl-1-pentyn-3-ol and 3-Isopropyl-4-methyl-1-pentyn-3-ol" []] investigates this specific reaction. It reveals that 3,4-Dimethyl-1-pentyn-3-ol undergoes a rearrangement in the presence of formic acid. The primary products are 3,4-dimethyl-3-penten-2-one (obtained in a 45% yield) [] and a new aldehyde, 3,4-dimethyl-2-pentenal (obtained in a 5% yield) []. This rearrangement highlights the reactivity of the tertiary alcohol group adjacent to the triple bond in the starting compound.

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